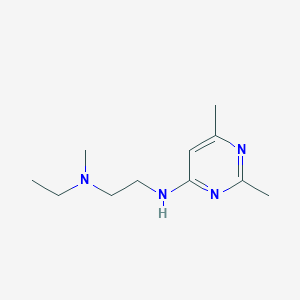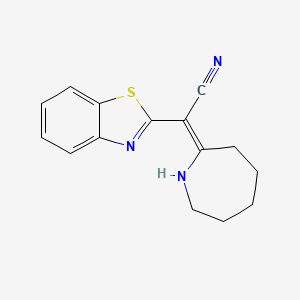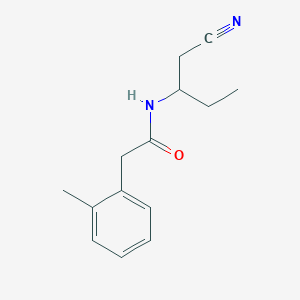
5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide, also known as CTB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as an anticancer agent. CTB belongs to the class of compounds known as thieno[3,2-d]pyrimidines, which are known to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide has been extensively studied for its potential applications as an anticancer agent. Studies have shown that 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which are the two major mechanisms of action for most anticancer agents. In addition, 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide has also been studied for its potential applications in the treatment of other diseases, such as Parkinson's disease and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide has been shown to induce DNA damage and activate the p53 pathway, which is a major tumor suppressor pathway. 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. In addition, 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide exhibits potent cytotoxicity against cancer cells, but has minimal cytotoxicity against normal cells. 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells in vivo, without causing significant toxicity to the host organism. In addition, 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide has been shown to exhibit anti-inflammatory and neuroprotective effects, which may have potential applications in the treatment of other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide is its potent anticancer activity against a wide range of cancer cell lines. 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide has also been shown to exhibit minimal toxicity to normal cells, which is a major advantage for the development of anticancer agents. However, one of the major limitations of 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo. In addition, 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide is a relatively new compound, and more studies are needed to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for the research on 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide. One of the major directions is the optimization of the synthesis method to improve the yield and purity of 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide. Another direction is the development of novel formulations of 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide to improve its solubility and bioavailability. In addition, more studies are needed to fully understand the mechanism of action of 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide and its potential applications in the treatment of other diseases, such as Parkinson's disease and Alzheimer's disease. Finally, more studies are needed to evaluate the safety and efficacy of 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide in vivo, and to determine its potential as a clinical anticancer agent.
Synthesemethoden
The synthesis of 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide involves the reaction of 2-amino-5-chlorothiophene-3-carboxamide with 2-bromo-1-cyanobutane in the presence of a base, such as potassium carbonate. The reaction proceeds through an SN2 mechanism, resulting in the formation of 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide as a white crystalline solid. The yield of 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.
Eigenschaften
IUPAC Name |
5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2OS/c1-2-7(5-6-12)13-10(14)8-3-4-9(11)15-8/h3-4,7H,2,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPJWMMPJLTNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NC(=O)C1=CC=C(S1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7555796.png)
![2-[[3-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-yl]methoxy]acetic acid](/img/structure/B7555809.png)

![N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylphenyl)sulfonylimino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetamide](/img/structure/B7555814.png)

![N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline](/img/structure/B7555825.png)
![2-[Benzylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555833.png)

![2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7555849.png)
![2-[Methyl-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]amino]propanoic acid](/img/structure/B7555858.png)

![2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid](/img/structure/B7555869.png)
![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7555881.png)
![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B7555886.png)